N-[5-(4-aminophenoxy)pentyl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-aminophenoxy)pentyl]acetamide typically involves the reaction of p-aminophenol with 5-bromopentylamine to form the intermediate N-(5-(p-aminophenoxy)pentyl)amine . This intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods: the general approach involves large-scale synthesis using the same synthetic routes as described above, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones , while reduction may produce amines .
Scientific Research Applications
N-[5-(4-aminophenoxy)pentyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[5-(4-aminophenoxy)pentyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
- N-[5-(4-aminophenoxy)pentyl]acetamide2-PHENOXY-
- N-[5-(4-aminophenoxy)pentyl]acetamide2-PHENYL-
- N-[5-(4-aminophenoxy)pentyl]acetamide2-CYANO-
Uniqueness: N-[5-(4-aminophenoxy)pentyl]acetamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets and pathways. This makes it particularly valuable in research focused on enzyme interactions and therapeutic applications .
Properties
CAS No. |
100800-28-0 |
---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N-[5-(4-aminophenoxy)pentyl]acetamide |
InChI |
InChI=1S/C13H20N2O2/c1-11(16)15-9-3-2-4-10-17-13-7-5-12(14)6-8-13/h5-8H,2-4,9-10,14H2,1H3,(H,15,16) |
InChI Key |
YHDVDCPJJDZPMQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCCCCOC1=CC=C(C=C1)N |
Canonical SMILES |
CC(=O)NCCCCCOC1=CC=C(C=C1)N |
Appearance |
Solid powder |
100800-28-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acetamide, N-(5-(p-aminophenoxy)pentyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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